BenchChemオンラインストアへようこそ!

Linaprazan Glurate

Erosive Esophagitis GERD Clinical Trial

Linaprazan Glurate (X842) is an orally active P-CAB prodrug with a unique biphasic pharmacokinetic profile, providing rapid onset and prolonged gastric acid suppression. In vivo data demonstrate ~90% inhibition 24h post-dose vs. ~20% for vonoprazan, making it the definitive choice for chronic GERD models requiring sustained acid control. Choose this compound for studies on severe esophagitis, PPI-refractory acid disorders, and pH-dependent bioavailability enhancement.

Molecular Formula C26H32N4O5
Molecular Weight 480.6 g/mol
CAS No. 1228559-81-6
Cat. No. B8818405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinaprazan Glurate
CAS1228559-81-6
Molecular FormulaC26H32N4O5
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCOC(=O)CCCC(=O)O
InChIInChI=1S/C26H32N4O5/c1-16-7-5-8-17(2)21(16)14-28-22-13-20(15-30-19(4)18(3)29-25(22)30)26(34)27-11-12-35-24(33)10-6-9-23(31)32/h5,7-8,13,15,28H,6,9-12,14H2,1-4H3,(H,27,34)(H,31,32)
InChIKeyGPHPBXRKAJSSIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Linaprazan Glurate for GERD Research: Product Differentiation Evidence for Scientific Procurement (CAS: 1228559-81-6)


Linaprazan Glurate (X842) is an orally active, next-generation potassium-competitive acid blocker (P-CAB) prodrug under investigation for the treatment of erosive gastroesophageal reflux disease (GERD) and other acid-related disorders [1][2]. As a prodrug, it is rapidly converted in vivo to its active metabolite, Linaprazan, to exert its therapeutic effect [3]. Unlike traditional proton pump inhibitors (PPIs) that require acid activation and have a slow onset, Linaprazan Glurate offers a novel mechanism of action, directly and reversibly inhibiting the gastric H+/K+-ATPase enzyme in a potassium-competitive manner [4].

Why Linaprazan Glurate Cannot Be Substituted by PPIs or First-Generation P-CABs: A Quantitative Basis for Selection


Substituting Linaprazan Glurate with a generic PPI or an earlier-generation P-CAB is scientifically unsound due to its unique prodrug design. While the active metabolite, Linaprazan, was abandoned due to a short duration of action, its glurate ester prodrug (Linaprazan Glurate) was specifically engineered to overcome this pharmacokinetic liability [1]. This modification results in a distinct, biphasic pharmacokinetic profile characterized by rapid onset and a prolonged duration of gastric acid suppression, a combination not achievable by its parent molecule or many other P-CABs [2]. Furthermore, comparative in vivo studies demonstrate superior acid suppression over vonoprazan, a leading P-CAB, at specific time points, underscoring the functional impact of this design [3]. Therefore, selecting Linaprazan Glurate is a deliberate choice for models requiring sustained, potent acid control, rather than a simple class substitution.

Linaprazan Glurate: Quantified Differentiation from PPIs and P-CAB Comparators


Superior Healing in Severe Erosive Esophagitis: A Direct Comparison with Lansoprazole

In a Phase II dose-finding clinical trial, Linaprazan Glurate demonstrated significantly higher 4-week healing rates of erosive esophagitis compared to the PPI lansoprazole [1]. The superiority was particularly pronounced in patients with severe disease (Los Angeles grade C/D) and those who had a partial response to prior PPI therapy. The best-performing dose of Linaprazan Glurate outperformed lansoprazole by more than 50% in patients with severe esophagitis [1].

Erosive Esophagitis GERD Clinical Trial

Enhanced and Sustained In Vivo Acid Suppression: Cross-Study Comparison with Vonoprazan

In a pylorus-ligated rat model, Linaprazan Glurate exhibited potent, long-lasting inhibition of gastric acid secretion [1]. A key differentiator is its sustained effect: at 24 hours post-dose, Linaprazan Glurate achieved approximately 90% acid inhibition, while the first-generation P-CAB vonoprazan showed only about 20% inhibition at the same time point [1]. This highlights the prodrug's unique ability to provide both rapid onset and prolonged duration of action [1].

Pharmacodynamics In Vivo Gastric Acid

Prodrug Design Overcomes Limitation of Parent Molecule: Direct Comparison with Linaprazan

The active metabolite, Linaprazan, was previously studied but discontinued due to rapid elimination and a short duration of acid inhibition [1]. The development of the glurate ester prodrug, Linaprazan Glurate, directly addressed this limitation. Patent documentation states that Linaprazan Glurate has a longer half-life and provides total control of gastric acid production for a longer time compared to Linaprazan [1]. A Phase I clinical study confirmed that a single dose of Linaprazan Glurate could maintain intragastric acidity above pH 4 for a full 24 hours [1].

Prodrug Pharmacokinetics Half-Life

Unique Biphasic Pharmacokinetic Profile: In Vivo Conversion to Active Metabolite

Linaprazan Glurate's prodrug design creates a unique biphasic pharmacokinetic profile. Following oral administration in rats, it is rapidly absorbed but exhibits a very low plasma concentration, as it is quickly converted by enzymatic cleavage into its active metabolite, Linaprazan [1]. This conversion, primarily mediated by the CES2 enzyme, provides a two-stage effect: the prodrug's initial activity combined with the sustained action of the active metabolite Linaprazan [2]. The result is both a fast onset and a long duration of action on the H+/K+-ATPase, a distinctive feature not seen in non-prodrug P-CABs [1].

ADME Pharmacokinetics Prodrug

Linaprazan Glurate: Ideal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Models of Severe Erosive GERD Requiring Sustained Acid Suppression

Based on its demonstrated ability to maintain ~90% gastric acid inhibition 24 hours post-dose in rats (vs. ~20% for vonoprazan) [1], Linaprazan Glurate is uniquely suited for chronic animal models of severe GERD where consistent, round-the-clock acid control is necessary to mimic human therapeutic goals and evaluate efficacy in preventing esophageal damage over extended periods.

Investigating the Therapeutic Impact of Biphasic P-CAB Activity

For researchers studying P-CAB pharmacology, Linaprazan Glurate offers a distinct tool to dissect the impact of a biphasic pharmacokinetic profile. Its rapid conversion to an active metabolite [2] allows for investigations into how this dual-phase action affects not only acid suppression dynamics but also potential downstream effects on gastric mucosal healing, microbiome changes, or serum gastrin levels compared to single-phase P-CABs.

Developing Improved Oral Formulations for Acid-Labile or pH-Dependent Drugs

Given the clinical Phase I evidence that a single dose of Linaprazan Glurate can elevate intragastric pH above 4 for 24 hours [3], it presents a compelling agent for co-formulation or co-administration studies. Its potent and prolonged acid-suppressive effect could be leveraged to protect acid-labile drug candidates in the stomach or to enhance the bioavailability of drugs whose absorption is pH-dependent, providing a more stable and predictable gastric environment than traditional PPIs.

Clinical Research Targeting Patients with PPI-Resistant or Severe Erosive Esophagitis

The Phase II clinical data showing a >50% improvement in healing rates for severe esophagitis (LA Grade C/D) compared to lansoprazole [4] directly supports the use of Linaprazan Glurate as a lead compound for developing therapies aimed at this high-need patient population. It is a prime candidate for clinical trial design in PPI-refractory GERD or as a comparator arm in studies evaluating novel interventions for severe acid-related mucosal injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linaprazan Glurate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.